ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a 4-chlorobenzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Esterification: The ethyl ester group can be introduced by reacting the carboxylic acid derivative of the pyrazole with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with substituted benzyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylate: This compound has a similar structure but contains an indole ring instead of a pyrazole ring.
1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: This compound contains an indole ring and a thiadiazole ring, making it structurally more complex.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound is synthesized through a reaction involving 4-chlorobenzyl bromide and ethyl 5-methyl-1H-pyrazole-4-carboxylate, followed by purification processes such as recrystallization or column chromatography to obtain the final product in high purity.
Property | Value |
---|---|
Molecular Formula | C14H15ClN2O2 |
Molecular Weight | 274.74 g/mol |
CAS Number | 2309736-93-4 |
Appearance | Solid (white to pale yellow) |
Storage Conditions | Sealed in dry place at room temperature |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies have shown that this compound demonstrates significant COX-2 inhibitory activity, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study: Anti-inflammatory Efficacy
In a study conducted on carrageenan-induced paw edema in rats, this compound exhibited a dose-dependent reduction in edema formation, with an effective dose (ED50) comparable to standard anti-inflammatory drugs like diclofenac. Histopathological evaluations confirmed minimal gastrointestinal toxicity, reinforcing its safety profile for potential therapeutic use .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are necessary to elucidate the mechanism of action and optimize its efficacy.
Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | Not active |
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in inflammatory pathways and microbial metabolism. Its structural features allow it to interact effectively with target sites, leading to reduced inflammation and microbial growth.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-16-17(10(13)2)9-11-4-6-12(15)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
RJLRJGFTHZLEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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